![molecular formula C10H12N4O4S B5543733 [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid
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Description
Synthesis Analysis
The synthesis of related pyrimidine and purine derivatives involves base-catalyzed condensation and cyclization reactions, highlighting the methodologies that could be applied to similar compounds (Bahekar & Shinde, 2004). For instance, acetal-protected derivatives have been prepared through allylation, protection of carbonyl groups, and oxidation processes, providing a potential route for the synthesis of complex cyclic structures (Juma et al., 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using various techniques, such as crystallography, revealing details like hydrogen bonding and stereochemistry that could be relevant for the target compound (Bhatti et al., 2011).
Scientific Research Applications
Crystallography and Molecular Interaction Studies
The crystal structure of adducts involving caffeine and related compounds provides insights into molecular interactions and hydrogen bonding, which are essential for understanding molecular assemblies and designing novel materials (Bhatti et al., 2011).
Sensor Development
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been used to develop electrochemical sensors for DNA hybridization, showcasing its potential in biosensing applications (Cha et al., 2003).
Maillard Reaction Study
Research on the Maillard reaction, which is significant in food chemistry, has identified acetic acid formation pathways, contributing to understanding flavor development and nutritional changes in processed foods (Davidek et al., 2006).
Synthetic Chemistry
The synthesis of branched-chain sugars, such as aceric acid, and their incorporation into complex molecules, demonstrates the versatility of “[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid” derivatives in organic synthesis and the development of novel compounds with potential biological activities (Jones et al., 2005).
properties
IUPAC Name |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-12-6-7(11-9(12)19-4-5(15)16)13(2)10(18)14(3)8(6)17/h4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERREKXUARXHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid |
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